18-Hydroxyoctadecadienoic acid 18-Hydroxyoctadecadienoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1921715
InChI: InChI=1S/C18H32O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h10,12,14,16,19H,1-9,11,13,15,17H2,(H,20,21)/b12-10+,16-14+
SMILES:
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol

18-Hydroxyoctadecadienoic acid

CAS No.:

Cat. No.: VC1921715

Molecular Formula: C18H32O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

18-Hydroxyoctadecadienoic acid -

Specification

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
IUPAC Name (2E,4E)-18-hydroxyoctadeca-2,4-dienoic acid
Standard InChI InChI=1S/C18H32O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h10,12,14,16,19H,1-9,11,13,15,17H2,(H,20,21)/b12-10+,16-14+
Standard InChI Key LSFQETKRPYYPIB-PQSJUVMFSA-N
Isomeric SMILES C(CCCCCC/C=C/C=C/C(=O)O)CCCCCCO
Canonical SMILES C(CCCCCCC=CC=CC(=O)O)CCCCCCO

Introduction

Chemical Structure and Properties

18-Hydroxyoctadecadienoic acid possesses distinct chemical characteristics that determine its biological behavior and interactions with cellular components. The molecular formula of this compound is C18H32O3, with a corresponding molecular weight of 296.4 g/mol. The structure features a carboxylic acid group, two carbon-carbon double bonds, and a hydroxyl group at the 18th carbon position.

The chemical identity can be further defined by its formal IUPAC name: (2E,4E)-18-hydroxyoctadeca-2,4-dienoic acid. For computational chemistry and database purposes, the compound can be represented by its InChI string and key, as well as canonical SMILES notation, which precisely define its structural arrangement in standardized formats .

Several key physical and chemical properties characterize this compound:

PropertyValue
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
IUPAC Name(2E,4E)-18-hydroxyoctadeca-2,4-dienoic acid
Physical StateTypically isolated as a viscous liquid or crystalline solid
SolubilityLimited water solubility; soluble in organic solvents
Functional GroupsCarboxylic acid, hydroxyl group, two carbon-carbon double bonds

These chemical properties influence how 18-hydroxyoctadecadienoic acid interacts with biological systems, including its absorption, distribution, and receptor binding characteristics.

Research Methodologies for Detection and Measurement

The accurate detection and quantification of 18-hydroxyoctadecadienoic acid in biological samples require advanced analytical techniques. Researchers have employed various methodologies to study this compound and related hydroxy fatty acids, with mass spectrometry-based approaches being particularly valuable.

Modern metabolomic studies utilize a combination of platforms for comprehensive analysis, including:

  • Ultrahigh performance liquid chromatography/tandem mass spectrometry (UHPLC/MS/MS) optimized for acidic species

  • UHPLC/MS/MS optimized for basic species

  • Gas chromatography/mass spectrometry (GC/MS)

The sample preparation process typically involves:

  • Collection of blood samples in EDTA tubes

  • Centrifugation at 3,000 rpm for 10 minutes at 4°C

  • Aliquoting and snap freezing of plasma in liquid nitrogen

  • Storage at -80°C until analysis

  • Protein precipitation using methanol containing internal standards

  • Sample division for analysis on different platforms

  • Platform-specific sample preparation (reconstitution in formic acid for acidic conditions, ammonium bicarbonate for basic conditions, or derivatization for GC/MS)

These methodologies allow researchers to detect even small quantities of 18-hydroxyoctadecadienoic acid and related compounds, enabling studies of their biological significance and fluctuations under different physiological conditions.

Biological Significance and Activities

18-Hydroxyoctadecadienoic acid exhibits several significant biological activities that contribute to its importance in physiological and pathological processes. As a signaling molecule, it can modulate pathways associated with inflammation and lipid metabolism.

One of the notable activities of this compound is its potential role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that regulates genes involved in adipocyte differentiation, glucose metabolism, and inflammatory responses. Compounds that activate PPARγ, including potentially 18-hydroxyoctadecadienoic acid, may influence insulin sensitivity and metabolic regulation .

In the context of inflammatory processes, 18-hydroxyoctadecadienoic acid and related hydroxy fatty acids can mediate various aspects of the inflammatory response. These activities may include modulation of:

  • Cytokine production and signaling

  • Leukocyte recruitment and activation

  • Vascular permeability and endothelial function

  • Resolution of inflammation

The biological activities of 18-hydroxyoctadecadienoic acid must be understood within the broader context of oxidized lipid metabolism, where various derivatives of polyunsaturated fatty acids contribute to complex signaling networks that regulate homeostasis and stress responses.

Comparative Analysis with Related Compounds

To better understand the specific properties and functions of 18-hydroxyoctadecadienoic acid, it is valuable to compare it with structurally related compounds. The family of hydroxy fatty acids includes various positional isomers and derivatives with distinct biological activities.

The table below presents a comparative analysis of 18-hydroxyoctadecadienoic acid and related compounds:

CompoundStructureBiological ActivitiesPresence in Human Systems
18-Hydroxyoctadecadienoic acid (18-HODE)C18H32O3 with hydroxyl at position 18Modulates metabolic pathways; potential PPARγ agonistDetected in human blood
13-Hydroxyoctadecadienoic acid (13-HODE)C18H32O3 with hydroxyl at position 13Anti-inflammatory; promotes lipid clearanceFound in human plasma; increases after exercise
9-Hydroxyoctadecadienoic acid (9-HODE)C18H32O3 with hydroxyl at position 9Associated with macrophage activation; pro-inflammatoryFound in human plasma; increases after exercise
9,10-DiHOMEDihydroxy derivative of octadecenoic acidBiomarker of oxidative stress; increases after physical exertionFound in human plasma
12,13-DiHOMEDihydroxy derivative of octadecenoic acidBiomarker of oxidative stress; increases after physical exertionFound in human plasma

This comparative analysis highlights the structural specificity that determines the biological functions of these related compounds. The position of the hydroxyl group and the presence or absence of additional double bonds significantly influence receptor interactions and downstream signaling effects.

VariablePreexercisePost-75 km1.5-h Post-75 km21-h Post-75 km
Linoleate (18:2n6)0.76 ± 0.062.86 ± 0.15* (3.7-fold)1.96 ± 0.11* (2.6-fold)0.83 ± 0.05
Linolenate [α or γ; (18:3n3 or 6)]0.72 ± 0.074.23 ± 0.29* (5.8-fold)2.43 ± 0.20* (3.4-fold)0.76 ± 0.06
Dihomo-linolenate (20:3n3 or n6)0.77 ± 0.042.66 ± 0.16* (3.4-fold)2.18 ± 0.16* (2.8-fold)0.84 ± 0.04
Arachidonate (20:4n6)0.80 ± 0.061.83 ± 0.12* (2.3-fold)1.55 ± 0.08* (1.9-fold)0.84 ± 0.06

These findings demonstrate that intense exercise induces substantial changes in fatty acid metabolism, including the precursors of various hydroxy fatty acids. The marked increases in linoleate following exercise suggest increased availability of substrate for the production of compounds like 18-hydroxyoctadecadienoic acid .

Similar patterns were observed for dihydroxy derivatives such as 9,10-DiHOME and 12,13-DiHOME, which showed significant increases following exercise. These changes were accompanied by increases in markers of oxidative stress, suggesting that exercise-induced oxidative conditions may promote the formation of oxidized lipid derivatives .

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